
Tiodazosin
概述
描述
替奥扎索辛是一种属于α1-肾上腺素受体拮抗剂类别的化合物。其结构与哌唑嗪相关,主要用作降压药。 替奥扎索辛以其阻断α1-肾上腺素受体的能力而闻名,这些受体在调节血压方面发挥着至关重要的作用,通过引起血管扩张和降低血管阻力来实现 .
作用机制
替奥扎索辛通过竞争性抑制突触后 α1-肾上腺素受体发挥作用。这种抑制阻止了去甲肾上腺素的结合,去甲肾上腺素是一种通常会导致血管收缩的神经递质。 通过阻断这些受体,替奥扎索辛诱导血管扩张,导致血压降低 . 所涉及的分子靶点和途径包括位于血管平滑肌细胞上的α1-肾上腺素受体 .
生化分析
Biochemical Properties
Tiodazosin plays a significant role in biochemical reactions by interacting with α1-adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. This compound binds to these receptors, inhibiting their activity and preventing the usual adrenergic signaling. This interaction leads to the relaxation of smooth muscle cells, particularly in the blood vessels, resulting in vasodilation. The primary biomolecules involved in this interaction are the α1-adrenergic receptors and the G proteins associated with them .
Cellular Effects
This compound affects various types of cells, particularly smooth muscle cells in the vascular system. By inhibiting α1-adrenergic receptors, this compound reduces intracellular calcium levels, leading to muscle relaxation. This effect is crucial in managing conditions like hypertension. Additionally, this compound influences cell signaling pathways by modulating the activity of G proteins and downstream effectors such as phospholipase C. This modulation can impact gene expression and cellular metabolism, further contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α1-adrenergic receptors, which are located on the cell membrane. Upon binding, this compound inhibits the receptor’s ability to activate G proteins, thereby preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in the production of inositol trisphosphate and diacylglycerol, which are secondary messengers involved in calcium release and smooth muscle contraction. Consequently, this compound induces vasodilation and reduces blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Initially, this compound exhibits a rapid onset of action, leading to immediate vasodilation. Its stability and degradation over time can influence its long-term effects. Studies have shown that this compound maintains its efficacy for several hours, but prolonged exposure may lead to receptor desensitization and reduced responsiveness. Additionally, this compound’s degradation products may have different biological activities, which could impact its overall effectiveness in long-term treatments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, this compound may cause excessive vasodilation, leading to hypotension and potential cardiovascular complications. Studies have also shown that this compound’s therapeutic window is relatively narrow, and careful dosage adjustments are necessary to avoid toxic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through various enzymatic pathways. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP3A4. These enzymes facilitate the oxidation and subsequent conjugation of this compound, leading to its excretion via the kidneys. This compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy. Additionally, interactions with other drugs that affect cytochrome P450 enzymes can alter this compound’s metabolism and lead to potential drug-drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which facilitates its distribution throughout the body. This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. Additionally, specific transporters and binding proteins may play a role in its cellular uptake and localization .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the cell membrane, where it interacts with α1-adrenergic receptors. It may also localize to other cellular compartments, such as the endoplasmic reticulum, where it can influence receptor synthesis and trafficking. Post-translational modifications, such as phosphorylation, can affect this compound’s activity and function, potentially altering its therapeutic effects .
准备方法
合成路线和反应条件
替奥扎索辛可以通过多种方法合成。 一种常见的方法涉及使用丙烷膦酸酐 (T3P) 作为环脱水剂对酰肼和异氰酸酯进行环脱水 . 另一种方法涉及使用碳二亚胺、甲苯磺酰氯/吡啶或 2-碘酰苯甲酸 (IBX) 等试剂对酰硫代半碳酰肼进行环脱硫 . 这些方法通过选择性激活硫部分来促进环化。
工业生产方法
替奥扎索辛的工业生产通常涉及可扩展且环境友好的单锅法。 这些方法使用丙烷膦酸酐 (T3P) 来实现酰肼和异氰酸酯的环脱水 . 由于其效率高且环境影响小,这种方法更受欢迎。
化学反应分析
反应类型
替奥扎索辛会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其药理特性至关重要。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 取代反应通常涉及卤素 (氯、溴) 和亲核试剂 (胺、硫醇) 等试剂。
主要产物
这些反应形成的主要产物包括替奥扎索辛的各种衍生物,这些衍生物可能表现出增强的或改变的药理活性。
科学研究应用
替奥扎索辛在科学研究中具有广泛的应用:
相似化合物的比较
替奥扎索辛在结构上类似于其他α1-肾上腺素受体拮抗剂,例如哌唑嗪、特拉唑嗪和多沙唑嗪。 替奥扎索辛具有区别于这些化合物的独特特性:
类似化合物列表
- 哌唑嗪
- 特拉唑嗪
- 多沙唑嗪
- 尼沙比地
- 齐博坦坦
替奥扎索辛独特的特性组合使其在研究和治疗应用中都成为一种有价值的化合物。
属性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPYFRDYRZMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217180 | |
| Record name | Tiodazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66969-81-1 | |
| Record name | Tiodazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66969-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiodazosin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066969811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiodazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIODAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI0PYJ799 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
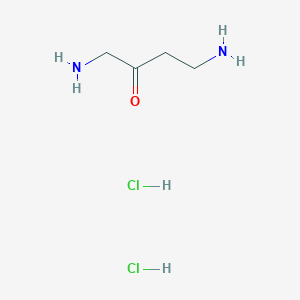
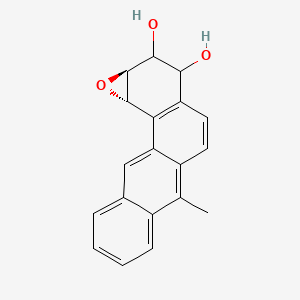
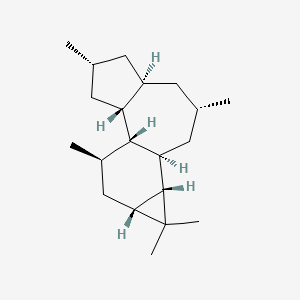
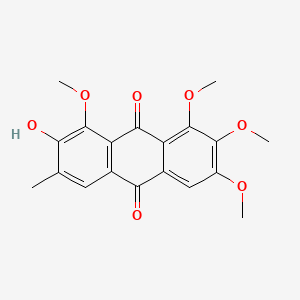

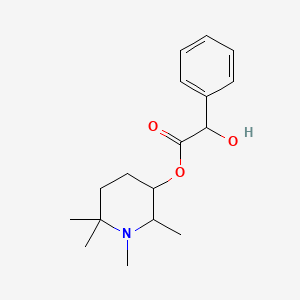

![dibenzo[a,h]phenazine](/img/structure/B1223020.png)
![6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol](/img/structure/B1223021.png)





